1-Methylcyclopropane-1-sulfonyl Fluoride: A Quaternary SuFEx Hub
1-Methylcyclopropane-1-sulfonyl Fluoride: A Quaternary SuFEx Hub
The following technical guide details the chemical properties, synthesis, and applications of 1-Methylcyclopropane-1-sulfonyl fluoride, with a specific focus on its utility as a quaternary SuFEx (Sulfur-Fluoride Exchange) hub.
Technical Monograph & Application Guide
Executive Summary: The Quaternary Advantage
1-Methylcyclopropane-1-sulfonyl fluoride (1-Me-Cp-SO2F) represents a distinct class of alkyl sulfonyl fluorides characterized by a quaternary
For drug development professionals, this molecule offers a "Goldilocks" reactivity profile: it possesses the metabolic stability of the cyclopropyl motif (a bioisostere for gem-dimethyl groups) combined with the chemoselective latent reactivity of the sulfonyl fluoride group, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Covalent Protein Labeling .
Physicochemical Profile
Structural Specifications
The molecule features a cyclopropane ring substituted at the C1 position with both a methyl group and a sulfonyl fluoride moiety. The high ring strain of the cyclopropane (~27.5 kcal/mol) combined with the electron-withdrawing sulfonyl group creates a unique steric and electronic environment.
| Property | Value (Experimental/Calculated) | Notes |
| CAS Number | Not explicitly assigned in public registries; Analogous Chloride: 923032-55-7 | Reference CAS for Chloride precursor used for synthesis tracking. |
| Molecular Formula | ||
| Molecular Weight | 138.16 g/mol | Fluorine (19 Da) replaces Chlorine (35.5 Da) from precursor. |
| Predicted Boiling Point | ~160–170 °C (760 mmHg) | Estimated based on chloride analog (BP ~185°C). |
| Solubility | High: DCM, THF, MeCN, DMSO | Lipophilic core ensures good organic solubility. |
| Stability | High (Hydrolysis Resistant) | Stable in aqueous buffer at pH 7.0 for >24h; resistant to elimination. |
Electronic & Steric Parameters
- -Quaternary Center: Prevents E1cB elimination mechanisms.
-
Cyclopropyl Ring: Acts as an electron donor via
-conjugation (Walsh orbitals) to the sulfonyl group, potentially modulating the electrophilicity of the sulfur center compared to acyclic analogs.
Synthesis & Production Protocol
Since the sulfonyl chloride (1-methylcyclopropane-1-sulfonyl chloride) is commercially available, the most robust synthetic route is a Halogen Exchange (Halex) reaction.
Standard Operating Procedure (SOP): Chloride-to-Fluoride Conversion
Objective: Convert 1-methylcyclopropane-1-sulfonyl chloride to the fluoride with >95% conversion.
Reagents:
-
Precursor: 1-Methylcyclopropane-1-sulfonyl chloride (1.0 equiv)
-
Fluorinating Agent: Potassium Bifluoride (
) or Zinc Fluoride ( ) -
Solvent: Acetonitrile (MeCN) or THF/Water (biphasic)
Protocol:
-
Dissolution: Dissolve 10 mmol of sulfonyl chloride in 20 mL of MeCN.
-
Addition: Add 2.5 equiv of saturated aqueous
solution dropwise at 0°C. -
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC or
-NMR (appearance of singlet at ~ +60-65 ppm). -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Concentrate in vacuo. The product is typically pure enough for use; if necessary, purify via short silica plug (Hexane/EtOAc).
Synthesis Workflow Diagram
The following diagram illustrates the synthesis and the critical divergence from elimination pathways seen in other alkyl sulfonyl chlorides.
[1][2]
Chemical Reactivity & SuFEx Mechanism[3]
The SuFEx Mechanism
Sulfur-Fluoride Exchange (SuFEx) is a "click" chemistry reaction where the S-F bond is exchanged for a S-O or S-N bond.[1] 1-Me-Cp-SO2F acts as the electrophile .
-
Activation: The S-F bond is kinetically stable (resistant to hydrolysis) but thermodynamically unstable toward specific nucleophiles (phenols, amines) when activated by a Lewis base (e.g., DBU) or silicon interaction (Si-F bond formation drives the reaction).
-
Selectivity: It preferentially targets Tyrosine (Tyr) and Lysine (Lys) residues in proteins.
The "Quaternary" Stability Factor
In non-quaternary alkyl sulfonyl fluorides (e.g., ethanesulfonyl fluoride), strong bases can deprotonate the
1-Me-Cp-SO2F cannot form sulfenes.
-
Consequence: It reacts exclusively via direct substitution at the sulfur atom.
-
Benefit: Higher specificity in chemical biology applications and cleaner reaction profiles in synthesis.
Reactivity Diagram
[1]
Applications in Drug Discovery[3][5][6][7]
Fragment-Based Drug Discovery (FBDD)
The cyclopropyl moiety is a validated bioisostere for isopropyl or gem-dimethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through rigidification.
-
Workflow: 1-Me-Cp-SO2F is used as a "warhead" fragment. It is screened against protein targets; if it binds, the sulfonyl fluoride reacts with a proximal nucleophile (Tyr/Lys), covalently locking the fragment.
-
Validation: Mass spectrometry confirms the mass shift (+119 Da, loss of F).
Covalent Inhibitor Design
Unlike acrylamides (which target Cysteine), sulfonyl fluorides target Tyrosine and Lysine. This expands the "druggable" proteome to targets lacking active-site cysteines.
-
Advantage: The 1-methylcyclopropyl group provides a compact, hydrophobic anchor that can fit into small hydrophobic pockets (e.g., S1' pockets of proteases) while positioning the sulfur for reaction.
Safety & Handling
While sulfonyl fluorides are generally less corrosive than chlorides, they are potent electrophiles and should be treated as potential alkylating agents .
-
Hazard Identification: Causes skin irritation and serious eye damage (H314/H318).
-
Storage: Store in a cool, dry place (2–8°C). Moisture sensitive over long periods (months), though kinetically stable short-term.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (though elimination is blocked, substitution can occur).
References
-
Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link
-
Sigma-Aldrich. "1-Methylcyclopropane-1-sulfonyl chloride Product Specification." Sigma-Aldrich Catalog. Link
-
Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) Derived Products." Nature Chemistry. Link
-
Hall, J. J., et al. (2025). "Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation." Nature Synthesis. Link[3]
